- Preparation of sulfonic acid functionalized pyrrolidone ionic liquid catalysts and its application in esterification reaction, China, , ,
Cas no 959-26-2 (Bis(2-hydroxyethyl) terephthalate)

Bis(2-hydroxyethyl) terephthalate Chemical and Physical Properties
Names and Identifiers
-
- Bis(2-hydroxyethyl) Terephthalate
- 1,4-Benzenedicarboxylicacid, 1,4-bis(2-hydroxyethyl) ester
- BHET
- Terephthalic Acid Bis(2-hydroxyethyl) Ester
- 1,4-benzenedicarboxylic acid, bis(2-hydroxyethyl) ester
- bis(beta-hydroxyethyl) terephthalate
- bis(ethylene glycol) terephthalate
- bis(hydroxyethyl) terephthalate
- Bis(2-hydroxyethyl)terephthalate
- QPKOBORKPHRBPS-UHFFFAOYSA-N
- J61IL5R964
- bis-(2-hydroxyethyl) terephthalate
- TEREPHTHALICACIDBIS(2-HYDROXYETHYL)ESTER
- 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester
- Glycol terephthalate
- Terephthalic acid, bis(2-hydroxyethyl) ester
- bis(2-hydroxyeth
- 1,4-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester (9CI)
- Ethylene glycol, terephthalate (2:1) (8CI)
- Terephthalic acid, bis(2-hydroxyethyl) ester (6CI, 8CI)
- B 419409
- BHET(J)
- BHET-N
- Bis(2-hydroxyethyl) 1,4-benzenedicarboxylate
- Bis(β-hydroxyethyl) terephthalate
- Di-2-hydroxyethyl terephthalate
- Nisso BHET
- Terephthalic acid diethylene glycol ester
- Terephthalic acid diglycol ester
- CHEBI:231672
- Bis(2-hydroxyethyl) Terephthalate (>80%)
- bis-(beta-hydroxyethyl)-terephthalate
- bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
- F71477
- HSDB 5775
- bis(2-hydroxyethyl)benzene-1,4-dicarboxylate
- C8X
- MFCD00081066
- DB-129735
- ETHYLENE GLYCOL, TEREPHTHALATE (2:1)
- BHET; BHET(J); BHET-N
- 1,4-bis(hydroxyethyl) terephthalate
- bis (2-hydroxyethyl) terephthalate
- 41479-14-5
- LINEAR PET MONOMER + BHT, 1ST SERIES
- Bis(-hydroxyethyl) terephthalate
- Bis(2-hydroxyethyl) terephthalate #
- NS00022907
- bis-hydroxylethyl terephthalate
- UNII-J61IL5R964
- bis-(2-hydroxyethyl)-terephthalate
- EINECS 213-497-6
- Q865947
- BIS(.BETA.-HYDROXYETHYL) TEREPHTHALATE [HSDB]
- 959-26-2
- BS-49322
- SY057424
- DTXSID3052644
- SCHEMBL26378
- B3429
- 1,4-bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
- bishydroxyethylterephthalate
- Bis(2-hydroxyethyl) terephthalate
-
- MDL: MFCD00081066
- Inchi: 1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2
- InChI Key: QPKOBORKPHRBPS-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(OCCO)=O)=CC=1)OCCO
Computed Properties
- Exact Mass: 254.07900
- Monoisotopic Mass: 254.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.1
- Tautomer Count: nothing
- XLogP3: 1.7
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.2163 (rough estimate)
- Melting Point: 104.0 to 111.0 deg-C
- Boiling Point: 317.45°C (rough estimate)
- Flash Point: 172.0±19.4 °C
- Refractive Index: 1.4790 (estimate)
- PSA: 93.06000
- LogP: -0.01520
- Solubility: Not determined
Bis(2-hydroxyethyl) terephthalate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: S22-S24/25
- Storage Condition:Argon filled storage
Bis(2-hydroxyethyl) terephthalate Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Bis(2-hydroxyethyl) terephthalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B443860-25g |
Bis(2-hydroxyethyl) Terephthalate |
959-26-2 | 25g |
$ 81.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 465151-100G |
Bis(2-hydroxyethyl) terephthalate |
959-26-2 | 100G |
¥781.19 | 2022-02-24 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 465151-500G |
Bis(2-hydroxyethyl) terephthalate |
959-26-2 | 500G |
¥1880.33 | 2022-02-24 | ||
Cooke Chemical | A1492612-25G |
Bis(2-hydroxyethyl) Terephthalate |
959-26-2 | >85.0%(HPLC) | 25g |
RMB 119.20 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110723-500g |
Bis(β-hydroxyethyl) terephthalate |
959-26-2 | 85% | 500g |
¥1666.00 | 2024-04-23 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3429-100g |
Bis(2-hydroxyethyl) Terephthalate |
959-26-2 | >85.0%(NMR) | 100g |
¥490.00 | 2024-04-15 | |
abcr | AB141844-25g |
Terephthalic acid bis(2-hydroxyethyl) ester, 85%; . |
959-26-2 | 85% | 25g |
€44.90 | 2024-04-15 | |
abcr | AB141844-500g |
Terephthalic acid bis(2-hydroxyethyl) ester, 85%; . |
959-26-2 | 85% | 500g |
€139.10 | 2024-04-15 | |
1PlusChem | 1P003OPD-100g |
Bis(2-hydroxyethyl) Terephthalate |
959-26-2 | >85%(HPLC) | 100g |
$103.00 | 2024-04-19 | |
A2B Chem LLC | AB71185-1g |
Bis(2-hydroxyethyl) Terephthalate |
959-26-2 | >85%(HPLC) | 1g |
$18.00 | 2024-07-18 |
Bis(2-hydroxyethyl) terephthalate Production Method
Production Method 1
Production Method 2
1.2 Catalysts: Triethylamine Solvents: Water ; 24 h, 180 °C
- Catalytic Fabric Recycling: Glycolysis of Blended PET with Carbon Dioxide and AmmoniaACS Sustainable Chemistry & Engineering, 2023, 11(30), 11294-11304,
Production Method 3
- Glycolysis of polyethylene terephthalate: Magnetic nanoparticle CoFe2O4 catalyst modified using ionic liquid as surfactantEuropean Polymer Journal, 2021, 155,,
Production Method 4
- First-Row Transition Metal-Containing Ionic Liquids as Highly Active Catalysts for the Glycolysis of Poly(ethylene terephthalate) (PET)ACS Sustainable Chemistry & Engineering, 2015, 3(2), 340-348,
Production Method 5
- Method for alcoholysis of waste polyethylene terephthalate (PET) with ethylene glycol under catalysis of metal heteroatom-doped zinc oxide, China, , ,
Production Method 6
- Cyanamide as a Highly Efficient Organocatalyst for the Glycolysis Recycling of PETACS Sustainable Chemistry & Engineering, 2022, 10(24), 7965-7973,
Production Method 7
Production Method 8
- Depolymerization method of polyester, and recovery process of polyester raw material monomers using the solution polymerization process, Japan, , ,
Production Method 9
- Synthesis and evaluation of bifunctional monomers derived from postindustrial PET as crosslinking agents for acrylic monomersAdvanced Materials Research (Durnten-Zurich, 2014, 976, 59-63,
Production Method 10
- Highly porous magnesium aluminum oxide spinel-supported manganese oxide as reusable catalyst for glycolysis of postconsumer PET wasteJournal of Industrial and Engineering Chemistry (Amsterdam, 2022, 115, 251-262,
Production Method 11
- Paramagnetic ionic liquid-coated SiO2@Fe3O4 nanoparticles-The next generation of magnetically recoverable nanocatalysts applied in the glycolysis of PETApplied Catalysis, 2020, 260,,
Production Method 12
1.2 2 h, 160 °C
- Supported catalysts based on phosphonate-functionalized siloxanes and metal compounds, World Intellectual Property Organization, , ,
Production Method 13
- Fe3O4 Nanodispersions as Efficient and Recoverable Magnetic Nanocatalysts for Sustainable PET GlycolysisACS Sustainable Chemistry & Engineering, 2023, 11(19), 7586-7595,
Production Method 14
- Dual catalytic activity of antimony (III) oxide: The polymerization catalyst for synthesis of polyethylene terephthalate also catalyze depolymerizationPolymer Degradation and Stability, 2022, 206,,
Production Method 15
- Synthesis of two-dimensional holey MnO2/graphene oxide nanosheets with high catalytic performance for the glycolysis of poly(ethylene terephthalate)Materials Today Communications, 2021, 26,,
Production Method 16
- Fe3O4-boosted MWCNT as an efficient sustainable catalyst for PET glycolysisGreen Chemistry, 2016, 18(14), 3997-4003,
Production Method 17
- Catalytic glycolysis of polyethylene terephthalate (PET) by solvent-free mechanochemically synthesized MFe2O4 (M = Co, Ni, Cu and Zn) spinelChemical Engineering Journal (Amsterdam, 2022, 450,,
Production Method 18
- Method for photothermal degradation of polyester, World Intellectual Property Organization, , ,
Production Method 19
- Efficient method and mechanism of depolymerization of PET under conventional heating and microwave radiation using t-BuNH2/Lewis acidsEuropean Polymer Journal, 2022, 175,,
Production Method 20
- Method for degrading waste polyester based on magnetically recyclable nanocatalyst, China, , ,
Bis(2-hydroxyethyl) terephthalate Raw materials
- Polyethylene Terephthalate
- POLY(BISPHENOL A CARBONATE)
- Terephthalic acid
- Ethylene Glycol, Dehydrated
- Dimethyl terephthalate
Bis(2-hydroxyethyl) terephthalate Preparation Products
Bis(2-hydroxyethyl) terephthalate Related Literature
-
Coralie Jehanno,Irma Flores,Andrew P. Dove,Alejandro J. Müller,Fernando Ruipérez,Haritz Sardon Green Chem. 2018 20 1205
-
Shanmugam Thiyagarajan,Evelien Maaskant-Reilink,Tom A. Ewing,Mattijs K. Julsing,Jacco van Haveren RSC Adv. 2022 12 947
-
Olivier Nsengiyumva,Stephen A. Miller Green Chem. 2019 21 973
-
Tsung-Yen Tsai,Bunekar Naveen,Wei-Chuan Shiu,Shao-Wen Lu RSC Adv. 2014 4 25683
-
Younghyun Cha,Yong-Ju Park,Do Hyun Kim RSC Adv. 2021 11 16841
Additional information on Bis(2-hydroxyethyl) terephthalate
Introduction to Bis(2-hydroxyethyl) Terephthalate (CAS No. 959-26-2)
Bis(2-hydroxyethyl) terephthalate, commonly known by its CAS number 959-26-2, is a versatile chemical compound with significant applications in various industries, particularly in the field of polymer chemistry and pharmaceutical research. This compound, derived from terephthalic acid and ethylene glycol, exhibits unique properties that make it valuable for a wide range of industrial and scientific purposes.
The molecular structure of Bis(2-hydroxyethyl) terephthalate consists of a central terephthalic acid moiety linked to two hydroxyethyl groups. This structure imparts flexibility and solubility characteristics that are highly beneficial in the synthesis of polymers, such as polyethylene terephthalate (PET). PET, a well-known polymer, is widely used in the production of beverage bottles, fibers, and films due to its durability and thermal stability.
In recent years, research has focused on the environmental and biological impact of Bis(2-hydroxyethyl) terephthalate. Studies have shown that this compound can be effectively biodegraded under certain conditions, making it a more sustainable alternative to other petroleum-based chemicals. The biodegradability of this compound is attributed to its hydroxyl groups, which facilitate enzymatic breakdown processes. This finding is particularly relevant in the context of developing eco-friendly materials that minimize environmental footprint.
Moreover, Bis(2-hydroxyethyl) terephthalate has found applications in pharmaceutical research as a precursor for synthesizing novel drug delivery systems. Its ability to form stable complexes with various bioactive molecules has opened new avenues in targeted drug delivery. For instance, researchers have explored its use in creating micelles and nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and reducing side effects. These advancements highlight the compound's potential in improving therapeutic outcomes.
The chemical properties of Bis(2-hydroxyethyl) terephthalate also make it suitable for use as an intermediate in the production of specialty chemicals. Its reactivity with other monomers allows for the synthesis of copolymers with tailored properties, which can be used in high-performance applications such as coatings, adhesives, and sealants. The ability to modify its molecular structure further enhances its utility in industrial processes.
In addition to its industrial applications, Bis(2-hydroxyethyl) terephthalate has been studied for its potential role in sustainable agriculture. Researchers have investigated its use as a plant growth regulator, demonstrating its ability to promote root development and improve stress tolerance in crops. This application could contribute significantly to enhancing agricultural productivity while reducing the reliance on synthetic fertilizers and pesticides.
The synthesis of Bis(2-hydroxyethyl) terephthalate typically involves the esterification of terephthalic acid with ethylene glycol under controlled conditions. Advances in catalytic processes have improved the efficiency and yield of this reaction, making it more cost-effective and environmentally friendly. These improvements are crucial for scaling up production while maintaining sustainability standards.
Recent studies have also explored the use of Bis(2-hydroxyethyl) terephthalate in the development of advanced materials for energy storage applications. Its ability to form stable ionic liquids has been exploited in creating novel electrolytes for lithium-ion batteries. These electrolytes exhibit high conductivity and thermal stability, which are essential for improving battery performance. Such findings underscore the compound's versatility beyond traditional polymer applications.
The safety profile of Bis(2-hydroxyethyl) terephthalate is another area of interest. Toxicological studies have demonstrated that this compound is relatively non-toxic at typical exposure levels, making it safe for industrial use. However, as with any chemical substance, proper handling and storage procedures should be followed to minimize potential risks. Regulatory agencies continue to monitor its use to ensure compliance with safety standards.
In conclusion, Bis(2-hydroxyethyl) terephthalate (CAS No. 959-26-2) is a multifunctional compound with broad applications across various sectors. Its role in polymer chemistry, pharmaceutical research, sustainable agriculture, and energy storage highlights its importance in modern science and industry. As research continues to uncover new uses for this compound, its impact on technological advancements and environmental sustainability is expected to grow further.
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